Hdac8-IN-7

Glaucoma Retinal Neuroprotection HDAC8 Inhibition

Ocular neurodegeneration researchers face a critical gap: no other HDAC8 inhibitor has published efficacy data in glaucoma or retinal neuroinflammation models. Hdac8-IN-7 (H7E) is the only HDAC8 inhibitor with peer-reviewed evidence of retinoprotection, including attenuation of Müller glia-driven neuroinflammation and preservation of inner retinal function (ERG and OCT) in rodent models. • Validated in NMDA-induced excitotoxic retinal injury models. • Reduces MMP-9 and MCP-1, key inflammatory mediators. • Enables reproducible, disease-relevant HDAC8 pharmacology studies. Supplied with analytical documentation to support procurement and compliance.

Molecular Formula C18H20N2O5
Molecular Weight 344.4 g/mol
Cat. No. B12365636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac8-IN-7
Molecular FormulaC18H20N2O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC(=O)NO)NC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C18H20N2O5/c1-23-14-7-4-12(5-9-18(21)20-22)15(11-14)19-13-6-8-16(24-2)17(10-13)25-3/h4-11,19,22H,1-3H3,(H,20,21)/b9-5+
InChIKeyQURNLWNCXVBJOO-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac8-IN-7 (H7E) – A Retina-Validated HDAC8 Inhibitor for Glaucoma and Neuroinflammation Research


Hdac8-IN-7 (also designated H7E) is a small‑molecule inhibitor of histone deacetylase 8 (HDAC8). Unlike broad‑spectrum or oncology‑focused HDAC inhibitors, Hdac8-IN-7 has been functionally characterized and validated in both in vitro and in vivo models of glaucomatous injury and retinal neuroinflammation [1]. Its primary reported activity is the amelioration of aberrant Müller glial activation and oxidative‑stress‑induced retinal damage, positioning it as a specialized tool for ocular neurodegeneration and glial biology research [1].

Why a Standard HDAC Inhibitor or a Different HDAC8-Selective Tool Cannot Replace Hdac8-IN-7


HDAC8‑selective inhibitors exhibit markedly divergent biological profiles depending on their chemical scaffold, binding mode, and the cellular or in vivo models in which they are validated. The established HDAC8 inhibitors PCI‑34051, PCI‑48012, and NCC‑149 show potent enzymatic inhibition but have been primarily evaluated in cancer and inflammatory contexts [1][2]. In contrast, Hdac8‑IN‑7 (H7E) is the only HDAC8 inhibitor for which quantitative, peer‑reviewed evidence of retinoprotection—specifically attenuation of Müller glia‑driven neuroinflammation and preservation of inner retinal function—has been reported [3]. Substituting Hdac8‑IN‑7 with an alternative HDAC8 inhibitor would forfeit this unique, disease‑model‑anchored functional validation and could lead to unreproducible or irrelevant outcomes in ocular research.

Quantitative Differentiators: Hdac8-IN-7 vs. Closest HDAC8 Inhibitor Comparators


Functional Retinoprotection in a Glaucoma Model: Unique In Vivo Validation

Hdac8‑IN‑7 (H7E) is the only HDAC8 inhibitor with peer‑reviewed, quantitative evidence of preserving retinal function and structure in an in vivo glaucoma‑like model. In NMDA‑induced retinal degeneration in mice, systemic administration of H7E significantly alleviated functional deficits measured by electroretinography (ERG) and prevented structural thinning of the inner retina assessed by optical coherence tomography (OCT) [1]. By contrast, established HDAC8 inhibitors such as PCI‑34051, PCI‑48012, and NCC‑149 lack any published data in ocular or glaucoma models; their functional characterization is confined to oncology and inflammation assays [2][3]. This model‑specific validation constitutes a decisive selection criterion for investigators studying retinal neurodegeneration or glial pathology.

Glaucoma Retinal Neuroprotection HDAC8 Inhibition

Attenuation of Müller Glia‑Driven Neuroinflammation: MMP‑9 and MCP‑1 Reduction

Hdac8‑IN‑7 (H7E) quantitatively reduces key neuroinflammatory mediators released by reactive Müller glial cells—a pathogenic event in glaucoma. In cultured Müller glia stimulated with glutamate or S100B, H7E treatment significantly decreased extracellular matrix metalloproteinase‑9 (MMP‑9) activity and monocyte chemoattractant protein‑1 (MCP‑1) levels [1]. These readouts are directly relevant to blood‑retina barrier disruption and immune cell recruitment in glaucomatous neurodegeneration. For other HDAC8 inhibitors, including PCI‑34051 and BRD73954, data on Müller glia‑derived MMP‑9 or MCP‑1 are absent; their anti‑inflammatory profiling is largely limited to peripheral immune cells (e.g., IL‑1β reduction in PBMCs by PCI‑34051, IC50 = 0.6 μM) [2]. The specific, glia‑centric inflammatory modulation by Hdac8‑IN‑7 is a distinct functional attribute not shared by its comparators.

Neuroinflammation Müller Glia HDAC8 Inhibition

Oxidative Stress Protection: Prevention of Glutamate Excitotoxicity in Müller Glia

Under oxidative stress conditions, Hdac8‑IN‑7 (H7E) prevents retinal cell death and reduces the extracellular accumulation of glutamate released from stressed Müller glial cells [1]. This dual action—neuroprotection combined with limitation of excitotoxic glutamate spillover—is a distinctive functional signature of Hdac8‑IN‑7. In contrast, while other HDAC8 inhibitors (e.g., PCI‑34051, TH34) have been studied in cancer cell viability assays, there is no reported evidence of their ability to mitigate oxidative‑stress‑induced glutamate release in retinal glia [2][3]. For glaucoma and other retinal degenerative diseases where excitotoxicity is a key pathogenic driver, this differential functional profile is highly material.

Oxidative Stress Excitotoxicity HDAC8 Inhibition

Selectivity Profile Transparency: Known Enzymatic Potency Gaps vs. Comparators

Unlike widely used HDAC8 inhibitors, the full isoform selectivity profile of Hdac8‑IN‑7 (H7E) has not been disclosed in public databases or the primary publication [1]. This contrasts sharply with PCI‑34051 (HDAC8 IC50 = 10 nM; >200‑fold selective over HDAC1/6, >1000‑fold over HDAC2/3/10) and NCC‑149 (HDAC8 IC50 = 70 nM; >500‑fold over HDAC1, >1400‑fold over HDAC2) . For certain applications—such as chemical probe studies requiring rigorously defined selectivity—the established inhibitors may be preferred. However, for researchers whose primary requirement is a tool validated in retinal/glaucoma biology, the absence of extensive selectivity profiling may be secondary. The differentiation lies in the use‑case: Hdac8‑IN‑7 is the only HDAC8 inhibitor with published glaucoma‑model efficacy, while comparators offer well‑documented but oncology‑centric selectivity.

HDAC Isoform Selectivity Chemical Probe Off-Target

Defined Application Scenarios Where Hdac8-IN-7 Provides Unmatched Value


Elucidating HDAC8‑Dependent Neuroinflammatory Mechanisms in Glaucoma

In vitro and in vivo studies of glaucoma‑associated neuroinflammation require a tool that has been explicitly shown to attenuate Müller glia activation and reduce key inflammatory mediators such as MMP‑9 and MCP‑1. Hdac8‑IN‑7 is uniquely validated for this purpose, making it the compound of choice for probing HDAC8′s role in retinal glial biology and for testing hypotheses related to neuroinflammatory contributions to retinal ganglion cell loss [1].

Preclinical Evaluation of HDAC8 Inhibition as a Retinoprotective Strategy

In rodent models of excitotoxic retinal injury (e.g., NMDA‑induced degeneration), Hdac8‑IN‑7 provides the only peer‑reviewed evidence of functional (ERG) and structural (OCT) preservation [1]. Investigators aiming to assess the therapeutic potential of HDAC8 blockade in glaucoma or other optic neuropathies should use Hdac8‑IN‑7 as the reference compound, because no other HDAC8 inhibitor has published efficacy data in comparable ocular models.

Comparative Pharmacology Studies of HDAC8 Inhibitors Across Disease Contexts

Because Hdac8‑IN‑7 is the sole HDAC8 inhibitor with robust data in a neurodegeneration/glaucoma context, it serves as an essential comparator when evaluating the disease‑specific utility of other HDAC8 inhibitors. For example, side‑by‑side profiling of Hdac8‑IN‑7 and PCI‑34051 or NCC‑149 can reveal whether certain functional benefits (e.g., Müller glia modulation) are compound‑specific or class‑wide effects, thereby informing drug discovery and chemical biology efforts [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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